4-[2-(3-chloro-5-ethoxy-4-hydroxyphenyl)-1-cyanovinyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(3-chloro-5-ethoxy-4-hydroxyphenyl)-1-cyanovinyl]benzonitrile, also known as CECVN, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is a member of the stilbene family and has been found to exhibit various biological activities, making it an interesting candidate for drug development.
Mechanism of Action
The mechanism of action of 4-[2-(3-chloro-5-ethoxy-4-hydroxyphenyl)-1-cyanovinyl]benzonitrile involves its ability to modulate specific signaling pathways involved in disease progression. In cancer cells, this compound targets the Akt/mTOR pathway, which is known to play a crucial role in cancer cell survival and proliferation. This compound has been found to inhibit this pathway, leading to the induction of apoptosis and inhibition of cell proliferation.
In Alzheimer's disease, this compound targets the NF-κB pathway, which is involved in the regulation of inflammation and oxidative stress. This compound has been found to inhibit this pathway, leading to a reduction in inflammation and oxidative stress in the brain.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and reduction in inflammation and oxidative stress. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of 4-[2-(3-chloro-5-ethoxy-4-hydroxyphenyl)-1-cyanovinyl]benzonitrile is its ability to target specific signaling pathways involved in disease progression, making it a promising candidate for drug development. However, one limitation is the lack of clinical studies on the safety and efficacy of this compound in humans, which makes it difficult to determine its potential as a therapeutic agent.
Future Directions
Future research on 4-[2-(3-chloro-5-ethoxy-4-hydroxyphenyl)-1-cyanovinyl]benzonitrile should focus on its safety and efficacy in humans, as well as its potential as a therapeutic agent for various diseases. Additionally, research should focus on the development of novel derivatives of this compound with improved pharmacokinetic properties and increased potency. Finally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential as a multitargeted therapeutic agent.
Synthesis Methods
The synthesis of 4-[2-(3-chloro-5-ethoxy-4-hydroxyphenyl)-1-cyanovinyl]benzonitrile involves the reaction of 3-chloro-5-ethoxy-4-hydroxybenzaldehyde with malononitrile in the presence of a base, followed by the addition of 4-bromo-2-cyanostilbene. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Scientific Research Applications
4-[2-(3-chloro-5-ethoxy-4-hydroxyphenyl)-1-cyanovinyl]benzonitrile has been extensively studied for its potential therapeutic applications in various diseases, including cancer and Alzheimer's disease. In cancer research, this compound has been found to exhibit antitumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Furthermore, this compound has been shown to inhibit the growth of cancer cells by targeting specific signaling pathways involved in cancer progression.
In Alzheimer's disease research, this compound has been found to exhibit neuroprotective properties by reducing oxidative stress and inflammation in the brain. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
properties
IUPAC Name |
4-[(E)-2-(3-chloro-5-ethoxy-4-hydroxyphenyl)-1-cyanoethenyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O2/c1-2-23-17-9-13(8-16(19)18(17)22)7-15(11-21)14-5-3-12(10-20)4-6-14/h3-9,22H,2H2,1H3/b15-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDQGHKHBRBGQEX-CHHVJCJISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C(C#N)C2=CC=C(C=C2)C#N)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C(/C#N)\C2=CC=C(C=C2)C#N)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.